1-(Amino(3,4-difluorophenyl)methyl)cyclobutanol
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Overview
Description
1-(Amino(3,4-difluorophenyl)methyl)cyclobutanol is a chemical compound with the molecular formula C11H13F2NO It is characterized by the presence of an amino group attached to a difluorophenyl ring, which is further connected to a cyclobutanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Amino(3,4-difluorophenyl)methyl)cyclobutanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and cyclobutanone.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3,4-difluorobenzaldehyde with an amine under acidic conditions.
Cyclization: The intermediate Schiff base undergoes cyclization with cyclobutanone in the presence of a suitable catalyst to form the desired product.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(Amino(3,4-difluorophenyl)methyl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acidic or basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(Amino(3,4-difluorophenyl)methyl)cyclobutanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Amino(3,4-difluorophenyl)methyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(Amino(3,4-difluorophenyl)methyl)cyclopropanol
- 1-(Amino(3,4-difluorophenyl)methyl)cyclopentanol
- 1-(Amino(3,4-difluorophenyl)methyl)cyclohexanol
Uniqueness
1-(Amino(3,4-difluorophenyl)methyl)cyclobutanol is unique due to its cyclobutanol moiety, which imparts distinct chemical and physical properties compared to its cyclopropanol, cyclopentanol, and cyclohexanol analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H13F2NO |
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Molecular Weight |
213.22 g/mol |
IUPAC Name |
1-[amino-(3,4-difluorophenyl)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C11H13F2NO/c12-8-3-2-7(6-9(8)13)10(14)11(15)4-1-5-11/h2-3,6,10,15H,1,4-5,14H2 |
InChI Key |
KRJAVCYLHVZSKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(C2=CC(=C(C=C2)F)F)N)O |
Origin of Product |
United States |
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